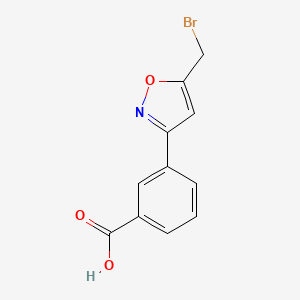![molecular formula C15H23BN2O2S B1450431 4-[5-(Tétraméthyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]thiomorpholine CAS No. 1352413-75-2](/img/structure/B1450431.png)
4-[5-(Tétraméthyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]thiomorpholine
Vue d'ensemble
Description
4-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]thiomorpholine is a useful research compound. Its molecular formula is C15H23BN2O2S and its molecular weight is 306.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]thiomorpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]thiomorpholine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse organique
Ce composé sert d’intermédiaire dans la synthèse de molécules organiques complexes. Son groupe borate est particulièrement utile dans les réactions de couplage croisé de Suzuki-Miyaura, qui sont essentielles pour la construction de liaisons carbone-carbone dans les produits pharmaceutiques et les produits agrochimiques .
Développement de médicaments
La présence de groupes borate et sulfonamide en fait un intermédiaire précieux dans le développement de médicaments. Il peut être utilisé pour créer des inhibiteurs enzymatiques ou des médicaments ligands, en particulier dans le traitement des tumeurs et des infections microbiennes .
Synthèse asymétrique
La synthèse asymétrique est cruciale pour créer des composés avec une chiralité spécifique. Ce composé peut être utilisé dans des réactions d’hydroboration asymétriques pour produire des molécules chirales, qui sont importantes dans le développement de certains produits pharmaceutiques .
Agents diagnostiques
Les composés contenant du bore comme celui-ci peuvent agir comme des sondes fluorescentes. Ils sont utilisés pour détecter des espèces biologiquement pertinentes telles que le peroxyde d’hydrogène, les sucres et divers ions, ce qui est essentiel dans le diagnostic biologique et médical .
Science des matériaux
En science des matériaux, ce composé peut être utilisé pour modifier des surfaces ou créer des polymères avec des propriétés spécifiques. Le groupe borate peut former des liaisons covalentes réversibles, permettant la création de matériaux auto-réparateurs .
Catalyse
Le composé peut agir comme un ligand pour les catalyseurs aux métaux de transition, qui sont utilisés dans divers procédés catalytiques, notamment les réactions d’hydroboration et d’oxydation. Ceci est essentiel pour la production de produits chimiques fins et d’intermédiaires .
Applications biologiques
En raison de sa grande stabilité et de sa réactivité, ce composé peut être utilisé dans des applications biologiques telles que la construction de vecteurs de médicaments. Ces vecteurs peuvent délivrer des médicaments comme l’insuline et les gènes de manière contrôlée, en répondant aux changements environnementaux comme le pH et les niveaux de glucose .
Chimie de l’environnement
En chimie de l’environnement, la capacité du composé à former des complexes stables avec divers métaux peut être exploitée pour éliminer les métaux lourds de l’eau, contribuant ainsi aux processus de purification de l’eau .
Mécanisme D'action
Target of Action
Similar compounds like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane are known to be used for borylation at the benzylic c-h bond of alkylbenzenes . This suggests that the compound might interact with similar targets.
Mode of Action
The compound interacts with its targets through a process called borylation. In the presence of a palladium catalyst, it forms pinacol benzyl boronate . This interaction results in changes to the chemical structure of the target, which can influence its function.
Biochemical Pathways
The process of borylation, which this compound is involved in, is a key step in many organic synthesis reactions . The downstream effects of these reactions can vary widely depending on the specific context and the other compounds involved.
Result of Action
The compound’s involvement in borylation reactions suggests that it could play a role in the synthesis of various organic compounds .
Action Environment
The compound is stable under normal conditions but may hydrolyze in a humid environment . It is soluble in organic solvents such as chloroform, ether, and dichloromethane . These properties suggest that the compound’s action, efficacy, and stability could be influenced by factors such as humidity and the presence of organic solvents.
Propriétés
IUPAC Name |
4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]thiomorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O2S/c1-14(2)15(3,4)20-16(19-14)12-5-6-13(17-11-12)18-7-9-21-10-8-18/h5-6,11H,7-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMQINQSSQUSQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCSCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


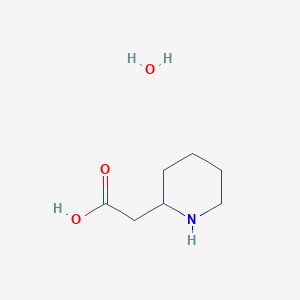
![1-[5-(4-Chlorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1450353.png)


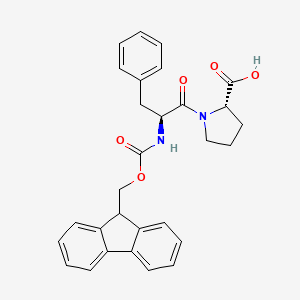
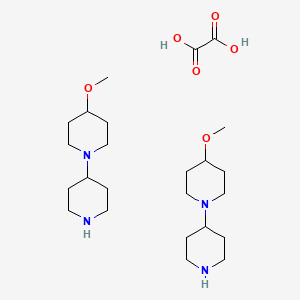
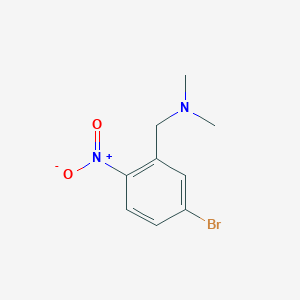


![6-(2-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1450367.png)

amine](/img/structure/B1450369.png)

